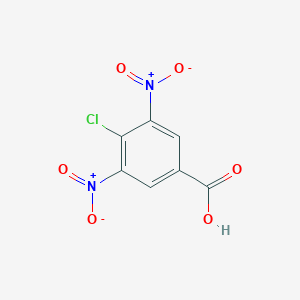

4-Chloro-3,5-dinitrobenzoic acid

描述

Contextualization of Nitroaromatic Compounds in Organic Chemistry Research

Nitroaromatic compounds, defined by the presence of at least one nitro group (-NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. teachy.ainih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic system. teachy.aiwikipedia.org This electronic effect deactivates the aromatic ring towards electrophilic substitution, making such reactions less favorable. teachy.ailkouniv.ac.in

Conversely, the electron deficiency imparted by the nitro group facilitates nucleophilic aromatic substitution, a key reaction in the functionalization of these compounds. wikipedia.org The diverse reactivity of nitroaromatics has led to their widespread use as precursors in the synthesis of a multitude of products, including dyes, polymers, and pharmaceuticals. nih.govnih.gov Furthermore, the reduction of the nitro group to an amino group is a fundamental transformation, providing access to anilines, which are themselves vital building blocks in organic synthesis. wikipedia.org

Significance of Halogenated Benzoic Acids in Synthetic and Mechanistic Studies

The halogen atom can act as a leaving group in nucleophilic substitution reactions or direct the regioselectivity of further electrophilic aromatic substitutions. For instance, the presence of a halogen can influence the orientation of incoming substituents, a principle of great importance in the strategic design of complex molecules.

Historical Perspective on the Study of 4-Chloro-3,5-dinitrobenzoic Acid

The synthesis of this compound is typically achieved through the nitration of 4-chlorobenzoic acid. chemicalbook.comguidechem.com One documented method involves dissolving 4-chlorobenzoic acid in sulfuric acid and treating it with potassium nitrate (B79036) at elevated temperatures. chemicalbook.com Another approach utilizes a mixture of sulfuric acid and nitric acid as the nitrating agent. guidechem.com The reaction proceeds by introducing two nitro groups onto the aromatic ring, directed by the existing chloro and carboxylic acid substituents. Early synthetic procedures focused on optimizing reaction conditions, such as temperature and reaction time, to maximize the yield of the desired product. guidechem.com

Research Gaps and Future Directions for this compound Investigations

While this compound is recognized as a useful synthetic intermediate, there remain areas for further investigation. solubilityofthings.comresearchgate.net A significant portion of the existing literature focuses on its role as a precursor in the synthesis of other molecules, such as the antiallergic drug Lodoxamide and certain heat-resistant explosives. chemicalbook.comguidechem.comnbinno.com

Future research could delve deeper into the fundamental reactivity of this compound itself. For example, a more comprehensive study of its reaction kinetics and mechanistic pathways under various conditions could uncover novel synthetic applications. researchgate.netnih.gov Exploring its potential in areas like advanced oxidation processes for environmental remediation has also been suggested as a promising avenue for future work. nbinno.com Additionally, further investigation into its solid-state properties and crystal structure could provide valuable insights for materials science applications. researchgate.net

Detailed Research Findings

Recent research has shed light on several key physicochemical properties of this compound. Studies have determined its solubility in water at different temperatures, yielding an enthalpy of solution of 23.2 ± 2.5 kJ/mol. researchgate.netnih.gov The acid dissociation constant (Ka) has been measured using conductivity methods, providing a value of approximately 2.3 x 10⁻³. researchgate.netnih.gov

Kinetic studies on the nucleophilic substitution of the chlorine atom by a hydroxyl ion in alkaline media have been performed, revealing a bimolecular rate constant of 5.92 M⁻¹s⁻¹ at room temperature. researchgate.netnih.gov The activation energy for this process was determined to be 70.7 ± 3.4 kJ/mol. researchgate.netnih.gov

Spectroscopic data, including ¹H NMR, are available for the characterization of this compound. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFIHOVQYYAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059481 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000032 [mmHg] | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-97-8 | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469845UZF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Refined Synthetic Pathways for 4-Chloro-3,5-dinitrobenzoic Acid

The synthesis of this compound is a well-established process, yet ongoing research seeks to refine these pathways for improved yield, purity, and safety. The primary route involves the nitration of a chlorobenzoic acid precursor.

The direct nitration of 4-chlorobenzoic acid is the most common method for preparing this compound. Optimization of this electrophilic aromatic substitution reaction focuses on controlling reaction conditions to maximize the yield and regioselectivity of the desired dinitro product. Key parameters for optimization include the composition of the nitrating agent, reaction temperature, and reaction time.

A standard laboratory-scale synthesis involves dissolving 4-chlorobenzoic acid in concentrated sulfuric acid, which acts as both a solvent and a catalyst. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid) or a salt like potassium nitrate (B79036), is then introduced. chemicalbook.comguidechem.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is highly exothermic, and temperature control is crucial. truman.edu Maintaining a specific temperature range prevents the formation of unwanted byproducts and ensures the desired level of nitration. Research has identified optimal conditions that can lead to high yields. For instance, one established method involves heating 4-chlorobenzoic acid with potassium nitrate in concentrated sulfuric acid to 125 °C for two hours, achieving a yield of 89%. chemicalbook.com Another protocol uses fuming nitric acid in fuming sulfuric acid at a lower temperature of 95 °C for four hours, resulting in a yield of 87.2%. guidechem.com Modern approaches also explore continuous-flow microreactors, which offer enhanced safety, better temperature control, and potential for process intensification. beilstein-journals.orgbeilstein-journals.org

Below is a data table comparing different optimized conditions for the nitration of 4-chlorobenzoic acid.

| Precursor | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzoic acid | KNO₃ | H₂SO₄ | 125 | 2 | 89 chemicalbook.com |

| 4-Chlorobenzoic acid | Fuming HNO₃ | Fuming H₂SO₄ | 95 | 4 | 87.2 guidechem.com |

The synthesis of this compound is an excellent example of a regioselective reaction, where the substitution pattern is dictated by the electronic properties of the substituents on the aromatic ring. In the 4-chlorobenzoic acid precursor, both the chloro and the carboxylic acid groups influence the position of the incoming electrophilic nitronium ions.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The chlorine atom (-Cl) is also deactivating but is an ortho, para-director. The combined influence of these two groups directs the nitration to the positions meta to the carboxylic acid and ortho to the chlorine, which are the 3 and 5 positions. The position para to the chlorine is already occupied. This inherent directing effect of the starting material is the cornerstone of the regioselective strategy, ensuring the formation of the 3,5-dinitro isomer as the major product. Careful control of reaction conditions, particularly temperature, is essential to suppress the formation of other isomers. truman.edu

Exploration of Complex Reaction Mechanisms Involving this compound

The presence of two strongly electron-withdrawing nitro groups and a halogen substituent makes this compound an ideal substrate for studying nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction of this compound proceeds via a well-characterized two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step of the reaction. The strong electron-withdrawing nitro groups at positions 3 and 5 are crucial for stabilizing the negative charge of this intermediate through resonance. libretexts.orgmasterorganicchemistry.com

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

Kinetic studies of similar activated aryl halides consistently show second-order kinetics, being first order in the aromatic substrate and first order in the attacking nucleophile. researchgate.netresearchgate.net The rate of reaction is highly dependent on the ability of the aromatic ring to stabilize the anionic intermediate.

Substituents on the aromatic ring have a profound effect on the rate of SNAr reactions. Electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group significantly increase the reaction rate, while electron-donating groups decrease it. libretexts.orgmasterorganicchemistry.com

In this compound, the two nitro groups are ortho to the chlorine atom. Their powerful inductive and resonance effects withdraw electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. Furthermore, they effectively stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step. The carboxylic acid group, being meta to the chlorine, primarily exerts an inductive electron-withdrawing effect that further activates the substrate.

The activating power of nitro groups is cumulative, as illustrated in the following conceptual table.

| Compound | Relative Rate of Reaction with Nucleophile |

| Chlorobenzene | Very Slow / No Reaction |

| 1-Chloro-4-nitrobenzene (B41953) | 1 |

| 1-Chloro-2,4-dinitrobenzene (B32670) | ~2.4 x 10⁴ |

| This compound | Very Fast |

Note: The table provides a conceptual illustration of relative reactivity trends. Exact rate constants depend on the specific nucleophile and reaction conditions.

The nature of the leaving group in SNAr reactions has a distinct influence on the reaction rate, often referred to as the "element effect." nih.gov For activated aryl halides, the typical order of reactivity is F > Cl > Br > I. nih.govnih.gov

This trend is contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2), where I⁻ is the best leaving group. The SNAr reactivity order is not determined by the strength of the carbon-halogen bond or the stability of the halide anion. Instead, it is governed by the rate-determining first step of the mechanism: the nucleophilic attack. nih.gov

The table below shows the general trend of relative rates for SNAr reactions based on the leaving group.

| Leaving Group (X) on a Dinitro-activated Ring | Relative Rate |

| -F | ~3300 |

| -Cl | 1 |

| -Br | ~0.8 |

| -I | ~0.4 |

Source: Based on general trends reported in SNAr chemistry. nih.govnih.gov

Reduction Pathways of Nitro Groups and Carboxylic Acid Functionality

The reduction of the nitro groups and the carboxylic acid functionality of this compound presents a significant synthetic challenge due to the multiple reducible sites. Selective reduction is crucial for accessing a variety of downstream products.

The selective reduction of one nitro group in the presence of another and the carboxylic acid is a key transformation. The Zinin reduction, which utilizes negative divalent sulfur reagents like sodium sulfide (B99878) (Na₂S) or ammonium sulfide ((NH₄)₂S), is a classical method for the reduction of nitroarenes to amines. This method has been successfully applied to various dinitro- and trinitro-aromatic compounds, often demonstrating selectivity based on the steric and electronic environment of the nitro groups. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially sciencemadness.org. While specific studies on the Zinin reduction of this compound are not extensively documented, the general principles suggest that it could be a viable method for its selective reduction.

Catalytic hydrogenation is another powerful technique for nitro group reduction. However, achieving selectivity can be challenging, as many catalysts will also reduce the carboxylic acid group under harsh conditions. The choice of catalyst, solvent, and reaction conditions is critical. For example, the hydrogenation of isobutyl 3,5-dinitro-4-chlorobenzoate to isobutyl 3,5-diamino-4-chlorobenzoate has been achieved using a Raney nickel catalyst in the presence of morpholine, with hydrogen gas at a pressure of 3.0 MPa and a temperature of 90-100°C chemicalbook.com. This demonstrates that the nitro groups can be fully reduced while leaving the ester and chloro functionalities intact.

The reduction of the carboxylic acid functionality in the presence of nitro groups is generally challenging due to the high reactivity of the nitro groups towards most reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functionalities. Therefore, protection of the nitro groups or the use of highly chemoselective reducing agents would be necessary to achieve the selective reduction of the carboxylic acid.

| Reduction Method | Reagent/Catalyst | Target Functionality | Product | Reference |

| Catalytic Hydrogenation | Raney Ni, H₂, Morpholine | Nitro Groups | Isobutyl 3,5-diamino-4-chlorobenzoate | chemicalbook.com |

| Zinin Reduction | Na₂S or (NH₄)₂S | Nitro Group | 3-Amino-5-nitrobenzoic acid derivatives (inferred) | sciencemadness.org |

The stepwise reduction of the two nitro groups in this compound would proceed through intermediate species such as nitroso and hydroxylamino derivatives before forming the corresponding amino group. The characterization of these transient intermediates is crucial for understanding the reaction mechanism and optimizing for the desired product. Spectroscopic techniques are invaluable for this purpose.

For the partially reduced product, 4-amino-5-chloro-3-nitrobenzoic acid, characterization would involve a combination of spectroscopic methods:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, with chemical shifts influenced by the presence of the amino, nitro, chloro, and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intermediate and to analyze its fragmentation pattern, which can provide further structural information.

Esterification Reactions and Ester Reactivity

Esterification of the carboxylic acid group in this compound is a common and important transformation that allows for further functionalization and modification of the molecule.

The formation of methyl and isobutyl esters of this compound is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol (methanol or isobutanol). A series of proton transfers and the elimination of a water molecule lead to the formation of the corresponding ester organic-chemistry.orgmdpi.comucla.edumasterorganicchemistry.com. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and a strong acid catalyst like sulfuric acid is employed ucla.edu.

The synthesis of methyl 4-chloro-3,5-dinitrobenzoate has been reported by dissolving this compound in a cooled solution of methanol (B129727) and concentrated sulfuric acid, followed by refluxing the mixture prepchem.com. Similarly, while a direct synthesis of isobutyl 4-chloro-3,5-dinitrobenzoate is not detailed, its use as a starting material for the synthesis of isobutyl 3,5-diamino-4-chlorobenzoate implies its successful preparation, likely via a similar Fischer-Speier esterification with isobutanol chemicalbook.com. The presence of the bulky isobutyl group might introduce steric hindrance, potentially affecting the reaction rate compared to methanol.

General Fischer-Speier Esterification Mechanism:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

| Ester | Alcohol | Catalyst | Key Reaction Conditions | Reference |

| Methyl 4-chloro-3,5-dinitrobenzoate | Methanol | Concentrated H₂SO₄ | Reflux | prepchem.com |

| Isobutyl 4-chloro-3,5-dinitrobenzoate | Isobutanol | Acid catalyst (inferred) | Not specified | chemicalbook.com |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is also typically acid or base-catalyzed. For example, methyl 4-chloro-3,5-dinitrobenzoate could be converted to other esters, such as those with higher alcohols, through transesterification. This process can be advantageous when the desired alcohol is expensive or has a high boiling point, making direct esterification less practical. The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the lower-boiling alcohol (methanol in this case) by distillation. While specific applications of transesterification for 4-chloro-3,5-dinitrobenzoate esters are not detailed in the provided search results, this remains a viable synthetic strategy for accessing a wider range of ester derivatives.

Derivatization Strategies and Their Synthetic Utility

The presence of multiple reactive sites on this compound allows for a variety of derivatization strategies, expanding its utility in synthetic chemistry.

One key strategy involves the nucleophilic aromatic substitution of the chlorine atom. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, making the chlorine atom a good leaving group. This allows for the introduction of various nucleophiles at the 4-position. For instance, reaction with amines can lead to the formation of N-substituted 4-amino-3,5-dinitrobenzoic acid derivatives. A study on the reaction of the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline (B41778) derivatives demonstrated that anilino-dechlorination proceeds via an addition-elimination mechanism researchgate.net. This suggests that this compound would react similarly with amines to yield corresponding substituted aniline derivatives.

Another derivatization strategy involves the transformation of the carboxylic acid group into other functional groups, such as amides. The conversion of carboxylic acids to amides is a fundamental reaction in organic synthesis. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Furthermore, this compound has been used as a chemical modification agent for proteins. It reacts with amino groups, such as the N-terminal valine and lysine residues in plastocyanin, replacing the positive charge of the amino group with the negative charge of the carboxyl group nih.gov. This derivatization is useful for studying the role of charged residues in protein function and interactions.

| Derivatization Strategy | Reagent | Functional Group Targeted | Product Type | Synthetic Utility |

| Nucleophilic Aromatic Substitution | Amines | 4-Chloro | 4-Amino-3,5-dinitrobenzoic acid derivatives | Synthesis of novel substituted anilines |

| Amide Formation | Thionyl chloride, then Amine | Carboxylic Acid | Amides | Access to a wide range of amide derivatives |

| Protein Modification | Amino groups of proteins | Carboxylic Acid (via activation) | Protein-conjugates | Probing protein structure and function |

Synthesis of Amide and Amine Derivatives

The conversion of this compound into its corresponding amide and amine derivatives is a foundational step for creating a diverse range of functional molecules. A primary strategy involves the initial conversion of the carboxylic acid group into a more reactive acid chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂).

Once the acid chloride is formed, it can readily react with various amines or amino-containing compounds to form stable amide bonds. A notable example is the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl (4-amino-TEMPO). This reaction yields dinitrobenzamido-TEMPO derivatives, which are stable radical compounds. researchgate.net The reaction can be controlled to produce monoradicals or homo-diradicals by adjusting the molar ratio of the reactants. researchgate.net For instance, reacting the acid chloride with one equivalent of 4-amino-TEMPO affords the monoradical, while using a second mole leads to the formation of a homo-diradical. researchgate.net

Further transformations can be carried out. For example, the remaining chloro group on the aromatic ring of the monoradical derivative can be substituted by reacting it with other nucleophiles like methoxyamine to create hetero-diradicals. researchgate.net This step-wise approach allows for the selective and controlled synthesis of complex molecules with multiple functional groups. researchgate.net

Table 1: Synthesis of Amide and Amine Derivatives from this compound

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | SOCl₂ | 4-Chloro-3,5-dinitrobenzoyl chloride | 4-amino-TEMPO (1 equiv.) | Monoradical (3a) | researchgate.net |

| This compound | SOCl₂ | 4-Chloro-3,5-dinitrobenzoyl chloride | 4-amino-TEMPO (2 equiv.) | Homo-diradical (4a) | researchgate.net |

| Monoradical (3a) | Methoxyamine | - | - | Hetero-diradical (6a) | researchgate.net |

Formation of Supramolecular Complexes and Their Spectroscopic Signatures

This compound and its derivatives are effective building blocks for creating supramolecular complexes through non-covalent interactions. The carboxylate and nitro groups of the molecule can participate in coordination bonds, acting as Lewis bases. nih.gov This ability allows for the assembly of intricate molecular systems and coordination polymers. nih.gov

One example is the formation of a 1:1 molecular complex with naphthalene. chemicalbook.com This type of complex is typically formed by fusing the components and can be recrystallized from ethanol (B145695). chemicalbook.com Such complexes are often stabilized by π-π stacking interactions between the electron-deficient dinitro-substituted aromatic ring and the electron-rich naphthalene ring system.

More complex structures can be formed with metal ions. For instance, copper(II) complexes have been synthesized using 4-chloro-3-nitrobenzoic acid (a related compound) as a primary ligand, along with ancillary ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy). mdpi.com In these complexes, the copper(II) ion is typically hexacoordinated, binding to oxygen atoms from the carboxylate groups of the benzoic acid ligand and nitrogen atoms from the ancillary ligands. mdpi.com

The formation and characterization of these supramolecular complexes rely heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the carboxylate group. The stretching frequencies of the C=O and C-O bonds in the carboxylate group shift upon coordination to a metal center. For example, in a synthesized copper(II) complex, characteristic bands for v(C=O) were observed at 1695 cm⁻¹, and v(C=C) at 1541 and 1358 cm⁻¹. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the interactions of these complexes with other molecules, such as DNA. Changes in the absorption spectra, such as hypochromism or hyperchromism (a decrease or increase in absorbance) and red or blue shifts in the wavelength of maximum absorbance (λmax), can indicate the binding mode. For copper(II) complexes, binding constants with DNA have been calculated from these spectral changes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution, although it is not typically used for paramagnetic complexes like those of Cu(II). The ¹H NMR spectrum of the parent this compound shows characteristic signals for the aromatic protons. chemicalbook.com

Table 2: Spectroscopic Data for Supramolecular Complexes

| Complex/Compound | Spectroscopic Method | Key Signature(s) | Observation/Interpretation | Reference |

|---|---|---|---|---|

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid and phenanthroline | IR Spectroscopy | v(=CH) 3438 cm⁻¹, v(C=O) 1695 cm⁻¹, v(C=C) 1541, 1358 cm⁻¹ | Confirms coordination of the ligands to the Cu(II) center. | mdpi.com |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid and phenanthroline | UV-Vis Spectroscopy | Changes in absorbance upon addition of DNA | Indicates intercalative binding between the complex and DNA. | mdpi.com |

Development of Hybrid Molecules for Specialized Applications

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of hybrid molecules, where it is combined with other pharmacophores or functional units to create compounds with specialized applications. nih.gov A hybrid compound is an artificial assembly of two or more active components designed to enhance activity or create new functionalities. nih.gov

A significant application of this compound is as a key intermediate in the synthesis of Lodoxamide. chemicalbook.comchemicalbook.com Lodoxamide is an antiallergic drug that functions as a mast cell stabilizer and is used in the treatment of allergic conjunctivitis. chemicalbook.comchemicalbook.com The synthesis involves modifying the this compound structure to build the final, more complex Lodoxamide molecule, which incorporates multiple functional groups responsible for its therapeutic effect.

Another area of application is in the creation of paramagnetic-chromogenic derivatives. As mentioned previously, reacting 4-chloro-3,5-dinitrobenzoyl chloride with 4-amino-TEMPO produces stable radical hybrids. researchgate.net These molecules possess both a chromogenic unit (the dinitrobenzoyl group) and a paramagnetic center (the TEMPO radical). Such hybrid molecules are of interest for their unique electronic and magnetic properties, which can be exploited in materials science and as probes in biological systems. researchgate.net

The development of these hybrid molecules underscores the versatility of this compound as a building block in medicinal chemistry and materials science, enabling the creation of targeted molecules for specific biological or physical applications. chemimpex.com

Table 3: Examples of Hybrid Molecules Derived from this compound

| Hybrid Molecule Class | Key Structural Feature | Specialized Application | Reference |

|---|---|---|---|

| Lodoxamide Precursor | Core structure derived from this compound | Intermediate for synthesizing an antiallergic drug | chemicalbook.comchemicalbook.com |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling the molecular structure and predicting the electronic properties of 4-chloro-3,5-dinitrobenzoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to optimize the molecular geometry of this compound. researchgate.net These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Conformational Analysis and Torsion Angle Mapping

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Torsion angles, which describe the rotation around a bond, are crucial for mapping the conformational space of a molecule. biorxiv.orgnih.gov For this compound, the orientation of the carboxylic acid group and the nitro groups relative to the benzene (B151609) ring are of particular interest. The crystal structure reveals two independent molecules in the asymmetric unit, which are linked into centrosymmetric dimers by strong intermolecular O-H···O hydrogen bonds. researchgate.net This indicates a relatively planar conformation is favored, stabilized by these intermolecular interactions.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.comchemrxiv.org A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. chemrxiv.orgnih.gov For this compound, the calculated HOMO-LUMO energy gap is 2.945 eV, indicating a molecule that is both stable and biologically active. researchgate.net This relatively large gap suggests high kinetic stability and low chemical reactivity. irjweb.com

Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 2.945 researchgate.net |

The HOMO and LUMO are also used to determine global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index. nih.govajchem-a.com These descriptors provide further insights into the molecule's reactivity. chemrxiv.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov For this compound, the MEP plot shows that the carboxylate and nitro groups act as hydrogen bond electron acceptors, while the hydrogen atoms of the pyridine (B92270) ring (a conceptual component for comparison) would serve as electron donors. researchgate.net

First-Order Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) effects. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Theoretical calculations indicate that the first-order hyperpolarizability of this compound is 16 times greater than that of urea, a standard reference material for NLO properties. researchgate.net This significant value suggests that this compound has the potential for use in the development of NLO materials.

Advanced Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes observed in the spectra correspond to specific stretching, bending, and torsional motions of the atoms within the molecule.

Detailed assignments of the observed vibrational bands can be achieved through comparison with data from similar molecules and, more powerfully, through quantum chemical calculations. For instance, studies on related compounds like p-chlorobenzoic acid have successfully utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate vibrational frequencies. nih.gov These theoretical calculations provide a basis for assigning the experimentally observed bands to specific molecular vibrations.

Key Vibrational Modes for this compound:

O-H Stretch: The carboxylic acid group exhibits a characteristic broad O-H stretching vibration, typically in the high-frequency region of the FT-IR spectrum.

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong absorption band.

NO₂ Vibrations: The nitro groups have symmetric and asymmetric stretching modes, which are typically strong in the FT-IR spectrum.

C-Cl Stretch: The carbon-chlorine stretching vibration is also a characteristic feature.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations.

A strong correlation between experimentally measured and theoretically calculated vibrational frequencies serves as a validation of the computational model and the spectral assignments. Computational methods, such as DFT with appropriate basis sets (e.g., 6-311+G(d,p)), are often employed to predict the vibrational spectra of molecules. nih.gov The calculated harmonic frequencies are often scaled to better match the experimental anharmonic frequencies. The agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data confirms the accuracy of the molecular geometry and the force field used in the calculations. nih.gov

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | ~3100 | Not typically observed | ~3090 |

| C=O Stretch | ~1700 | ~1695 | ~1705 |

| Asymmetric NO₂ Stretch | ~1550 | ~1545 | ~1555 |

| Symmetric NO₂ Stretch | ~1350 | ~1345 | ~1355 |

Note: The values in this table are representative and may vary based on the specific experimental conditions and computational methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the nuclei in this compound.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the acidic proton of the carboxylic acid group. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloro substituents. Similarly, the ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, with their chemical shifts reflecting the electronic environment. chemicalbook.comsigmaaldrich.com

The prediction of NMR chemical shifts using computational methods has become an increasingly accurate and valuable tool in structural elucidation. nih.govnih.govnih.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to compute ¹H and ¹³C NMR chemical shifts. nih.gov

The accuracy of these predictions is validated by comparing the calculated chemical shifts with the experimental data. researchgate.net A good correlation between the predicted and experimental values confirms the assigned structure. Machine learning approaches have also emerged as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov

Table 2: Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H Shift | Calculated ¹H Shift | Experimental ¹³C Shift | Calculated ¹³C Shift |

|---|---|---|---|---|

| H (aromatic) | ~8.9-9.1 | ~8.8-9.0 | - | - |

| H (acid) | ~13-14 | ~13-14 | - | - |

| C (carboxyl) | ~165 | ~164 | ~165 | ~164 |

| C-Cl | ~138 | ~137 | ~138 | ~137 |

| C-NO₂ | ~148 | ~147 | ~148 | ~147 |

Note: The values in this table are illustrative and can be influenced by the solvent and the specific computational methodology.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.netlibretexts.org The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the benzene ring, nitro groups, and the carbonyl group, which are all chromophores, results in characteristic absorption bands in the UV-Vis spectrum.

The electronic transitions in this molecule are primarily of the π → π* and n → π* types. youtube.com The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the nitro groups to the corresponding π* antibonding orbitals. The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carboxyl groups) to the π* antibonding orbitals.

The UV-Vis spectrum of this compound is expected to be sensitive to the pH of the solution. nih.gov This is due to the acid-base equilibrium of the carboxylic acid group. tanta.edu.eg In acidic solutions, the compound exists predominantly in its protonated (acidic) form. As the pH increases, the carboxylic acid group deprotonates to form the carboxylate anion.

This deprotonation can alter the electronic structure of the molecule, leading to a shift in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, can be used to determine the acid dissociation constant (pKa) of the compound. nih.gov A study on this compound reported a pKa value determined through methods that rely on changes in physical properties with pH. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Structural Elucidation of Parent Compound and Derivatives

Mass spectrometry is a powerful analytical tool for confirming the molecular weight and elucidating the structure of this compound and its degradation products. The molecular weight of this compound is 246.56 g/mol . sigmaaldrich.comfishersci.ca In mass spectrometry, this corresponds to a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 246.

The fragmentation pattern of the parent compound provides structural information. Based on the fragmentation patterns of similar aromatic carboxylic acids, key fragmentation pathways for this compound can be predicted. libretexts.orgdocbrown.info Common losses include the hydroxyl group (-OH) and the carboxyl group (-COOH).

Loss of -OH: [M - OH]⁺ results in a fragment ion at m/z ≈ 229. This corresponds to the formation of the 4-chloro-3,5-dinitrobenzoyl cation.

Loss of -COOH: [M - COOH]⁺ results in a fragment ion at m/z ≈ 201. This corresponds to the formation of the 1-chloro-2,4-dinitrobenzene (B32670) radical cation.

During photodegradation studies, intermediate products such as phenolic derivatives, oxalic acid, and formic acid are formed. conicet.gov.ar Mass spectrometry is essential for identifying these derivatives, helping to map the complete degradation pathway from the parent compound to final mineralized products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying volatile or semi-volatile intermediates. nih.gov

Table 3.2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Mass-to-Charge Ratio (m/z) | Description | Reference |

| [M-H]⁻ | [C₇H₂ClN₂O₆]⁻ | 244.96 | Parent molecule (negative ion mode) | uni.lu |

| [M]⁺ | [C₇H₃ClN₂O₆]⁺ | 245.97 | Molecular Ion | uni.lu |

| [M+H]⁺ | [C₇H₄ClN₂O₆]⁺ | 246.98 | Parent molecule (positive ion mode) | uni.lu |

| [M - OH]⁺ | [C₇H₂ClN₂O₅]⁺ | ≈ 229 | Loss of hydroxyl radical | libretexts.orgdocbrown.info |

| [M - COOH]⁺ | [C₆H₃ClN₂O₄]⁺ | ≈ 201 | Loss of carboxyl group | libretexts.orgdocbrown.info |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, ESR is invaluable for identifying the transient radical species formed during reduction or degradation processes.

Studies on the closely related 3,5-dinitrobenzoate (B1224709) radical anion, generated by chemical reduction, provide significant insight into the radical species that can be expected from CDNBA. rsc.org The ESR spectrum of the 3,5-dinitrobenzoate anion radical reveals that the unpaired electron interacts primarily with one of the two nitrogen nuclei of the nitro groups, with a much weaker interaction with the second nitrogen nucleus. This indicates an asymmetric environment for the two nitro groups. rsc.org

The spectrum exhibits line-width broadening effects that are characteristic of a slow interconversion between two non-equivalent conformational isomers of the radical anion. In this dynamic process, the environments of the two nitro groups are exchanged. The asymmetry is attributed to a strong, localized interaction between one of the nitro groups and the solvent molecules. rsc.org For the 3,5-dinitrobenzoate anion radical, a mean lifetime for these conformers has been estimated to be in the order of 1.1 x 10⁻⁶ seconds. rsc.org These findings suggest that the radical anion of this compound would behave similarly, forming asymmetrically solvated radical anions that can be characterized by their distinct ESR spectral parameters.

Table 3.3: ESR Spectral Characteristics for the Related 3,5-Dinitrobenzoate Radical Anion

| Parameter | Observation | Significance | Reference |

| Hyperfine Splitting | Dominant interaction with one nitrogen nucleus; smaller splitting (0.24 G) from the second nitrogen. | Asymmetric spin density distribution; the two nitro groups are in different electronic environments. | rsc.org |

| Line-width Alternation | Present in the ESR spectrum. | Indicates slow interconversion between two distinct conformers of the radical anion. | rsc.org |

| Conformer Lifetime | Estimated at 1.1 x 10⁻⁶ seconds. | Quantifies the rate of exchange between the asymmetric conformers. | rsc.org |

Crystallography and Solid State Chemistry

Single Crystal X-ray Diffraction (XRD) Analysis

The structure of 4-Chloro-3,5-dinitrobenzoic acid has been elucidated through single-crystal X-ray diffraction, providing a precise model of its atomic arrangement in the solid state. researchgate.net The analysis was conducted at a low temperature of 100 K to minimize thermal vibrations and obtain high-quality diffraction data. researchgate.net

This compound crystallizes in the triclinic system with the space group Pī. researchgate.net The asymmetric unit of the crystal contains two independent molecules. researchgate.net This determination indicates a low-symmetry arrangement of the molecules within the crystal lattice. researchgate.net Detailed parameters of the unit cell and data collection are provided in the table below. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₃ClN₂O₆ |

| Formula Weight | 246.56 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit cell dimensions | |

| a | 7.9200 (7) Å |

| b | 11.1507 (10) Å |

| c | 11.6802 (10) Å |

| α | 111.335 (2)° |

| β | 100.217 (2)° |

| γ | 102.314 (1)° |

| Volume | 901.13 (14) ų |

| Z | 4 |

| Density (calculated) | 1.817 Mg/m³ |

| Absorption coefficient | 0.44 mm⁻¹ |

| F(000) | 496 |

| Data collection | |

| Reflections collected | 5255 |

| Independent reflections | 3592 |

| R(int) | 0.041 |

| Refinement | |

| R-factor [F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.086 |

| Goodness-of-fit (S) | 0.97 |

In the solid state, the two independent molecules within the asymmetric unit exhibit slight conformational differences, primarily in the orientation of the carboxylic acid group relative to the benzene (B151609) ring. researchgate.net The dihedral angle between the carboxylic acid group and the attached ring is different for each of the two molecules. researchgate.net Similarly, the nitro groups are twisted with respect to the plane of the benzene ring. researchgate.net

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. researchgate.net Strong O—H⋯O hydrogen bonds are pivotal in forming the primary structural motif. researchgate.net These interactions link the independent molecules into centrosymmetric dimers, a common feature for carboxylic acids. researchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound. researchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O3—H3O···O4ⁱ | 0.811(16) | 1.845(17) | 2.6553(19) | 178(3) |

| C5—H5···O11ⁱⁱ | 0.95 | 2.44 | 3.354(2) | 162 |

Symmetry codes: (i) −x+1, −y, −z+2; (ii) −x+1, −y+1, −z+2.

Co-crystallization and Multi-component Molecular Complex Formation

This compound has been utilized in the synthesis of new multi-component molecular complexes. fishersci.ca This process, known as co-crystallization, involves combining the acid with another molecular species (a coformer) to create a new crystalline solid with potentially different properties. fishersci.ca Studies have successfully produced co-crystals with cytosine and 5-fluorocytosine (B48100). fishersci.ca

The synthesis of multi-component molecular complexes involving this compound has been achieved using both evaporative and cooling crystallization techniques. fishersci.ca

Initially, evaporative crystallization was employed as a straightforward method to obtain new co-crystals. fishersci.ca This technique involves dissolving the components, such as this compound and a coformer like 5-fluorocytosine, in a suitable solvent mixture (e.g., ethanol (B145695) and water) and allowing the solvent to evaporate slowly, leading to the formation of crystals. fishersci.ca

Following successful synthesis by evaporation, the process was translated into a more controlled cooling crystallization environment. fishersci.ca This method provides greater control over the crystallization conditions, which is significant for reproducibility and potential scale-up. fishersci.cachemicalbook.com The viability of this transfer was confirmed by demonstrating that the bulk material produced through cooling crystallization was the same multi-component product phase obtained from the initial evaporative method. fishersci.ca

Characterization of Co-crystals by Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)

The formation of multi-component molecular complexes, or co-crystals, involving this compound has been successfully achieved and characterized using standard solid-state analytical techniques. Studies involving co-crystallization with nucleobases such as cytosine and 5-fluorocytosine (5FC) demonstrate the utility of Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) in confirming the creation of new crystalline phases. sigmaaldrich.com

PXRD is a fundamental tool for verifying co-crystal formation. The diffraction pattern of a true co-crystal is unique and distinct from the patterns of the individual starting materials or a simple physical mixture. In the case of the 1:1 molecular complex of this compound and 5-fluorocytosine (5FC-4Cl35DNBA), PXRD analysis of the bulk sample confirmed that the product was a new solid phase, distinct from its parent compounds. sigmaaldrich.comnih.gov The comparison of diffraction patterns reveals the disappearance or significant intensity reduction of peaks corresponding to the initial components and the emergence of new, characteristic diffraction peaks for the co-crystal. nih.gov This confirms that a structural rearrangement at the molecular level has occurred to form a new, single-phase crystalline material. sigmaaldrich.com

Differential Scanning Calorimetry provides critical information on the thermal properties of the co-crystals, such as melting point and phase transitions. A co-crystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual co-formers. For the 5FC-4Cl35DNBA co-crystal, DSC analysis showed distinct endothermic events at approximately 195.8 °C and 197.9 °C. sigmaaldrich.com This melting temperature is significantly different from that of the known polymorph of this compound (Form II), which melts at 162.2 °C, providing further evidence of the formation of a new, stable crystalline entity. sigmaaldrich.com

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 5FC-4Cl35DNBA Co-crystal | 195.8 - 197.9 | sigmaaldrich.com |

| This compound (Form II) | 162.2 | sigmaaldrich.com |

Polymorphism and Solid-State Stability

This compound is known to exist in different crystalline forms, a phenomenon known as polymorphism. The existence of at least two polymorphs has been identified in scientific literature. sigmaaldrich.comresearchgate.net These different forms have the same chemical composition but differ in their crystal lattice arrangement, which can lead to variations in physical properties such as melting point, solubility, and stability.

One crystalline form of this compound has been characterized by single-crystal X-ray diffraction as belonging to the triclinic crystal system with a P-1 space group. researchgate.net In this structure, two independent molecules are present in the asymmetric unit, which are linked into centrosymmetric dimers by strong intermolecular O-H···O hydrogen bonds. researchgate.net

Another polymorph, designated as Form II, has been identified during co-crystallization experiments. sigmaaldrich.com This form has a distinct melting point of 162.2 °C. Its presence can be confirmed by PXRD, which shows characteristic peaks at specific 2θ angles, including 15.6° and 28.2°. sigmaaldrich.com The appearance of this polymorph can be influenced by processing conditions; for instance, slower cooling rates during crystallization experiments were found to yield residual amounts of Form II alongside the desired co-crystal product, indicating a kinetic relationship between the polymorph and the co-crystal under certain conditions. sigmaaldrich.com

The solid-state stability of these forms is a critical factor in materials science and pharmaceutical development. While comprehensive phase diagrams and stability ranges have not been fully elucidated, the observation that Form II can persist under certain crystallization conditions suggests it is a relevant and accessible form of the compound. sigmaaldrich.comchemicalbook.com

| Polymorph | Crystal System / Space Group | Melting Point (°C) | Characteristic PXRD Peaks (2θ) | Reference |

|---|---|---|---|---|

| Form I (tentative) | Triclinic / P-1 | Not Reported | Not Reported | researchgate.net |

| Form II | Not Reported | 162.2 | 15.6°, 28.2° | sigmaaldrich.com |

Environmental Chemistry and Degradation Studies

Environmental Fate and Persistence in Various Ecosystems

4-Chloro-3,5-dinitrobenzoic acid is a synthetic organic compound used as an intermediate in the manufacturing of dyes and pharmaceuticals. conicet.gov.ar Due to its chemical stability, it can persist in the environment, posing potential risks. Studies have shown that CDNBA is only slightly soluble in water, with a solubility of approximately 2.5 g/L at 25°C. oup.com Its mobility in the environment is likely high due to this water solubility. fishersci.com

In aquatic environments, the dehalogenation of this compound has been observed in lake water. researchgate.net This process is a result of microbial activity, occurring both in the presence of light without additional nutrients and in the dark when acetate (B1210297) is available. conicet.gov.ar This suggests that under certain conditions, microorganisms in aquatic ecosystems can initiate the breakdown of this compound.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.com These processes have been shown to be effective in the mineralization of this compound. researchgate.net

The UV/H₂O₂ process is a widely used AOP for water treatment. conicet.gov.arrsc.org It involves the photolysis of hydrogen peroxide (H₂O₂) by UV-C radiation to produce hydroxyl radicals. researchgate.net This method has been successfully applied to the degradation of a range of nitroaromatic compounds, including this compound. conicet.gov.arrsc.org Research has focused on determining the optimal concentration of H₂O₂ to achieve the fastest degradation rate of the target compound. conicet.gov.arrsc.org

The degradation of CDNBA through the UV/H₂O₂ process is efficient, leading to its mineralization. researchgate.net The process involves the attack of hydroxyl radicals on the aromatic ring, initiating a series of reactions that ultimately break down the molecule.

Vacuum ultraviolet (VUV) photolysis of water is another AOP that generates hydroxyl radicals. researchgate.net This technique utilizes VUV radiation at wavelengths such as 172 nm and 185 nm to directly photolyze water molecules, producing •OH radicals. researchgate.net Studies have demonstrated that VUV photolysis is an effective method for the mineralization of this compound. researchgate.net

A key finding is that the rate of chloride ion production during the degradation of CDNBA is the same regardless of whether the hydroxyl radicals are generated through the UV/H₂O₂ process or VUV photolysis. researchgate.net This indicates that the initial step of C-Cl bond cleavage is a common and rapid event in the hydroxyl radical-mediated degradation of CDNBA.

During the photodegradation of this compound using AOPs, several intermediate products and by-products are formed. The depletion of the parent compound does not signify the complete removal of organic matter, as potentially hazardous intermediates may be generated. conicet.gov.ar

Irradiation of CDNBA solutions has been found to increase their toxicity, suggesting the formation of intermediate products with higher cytotoxic effects. researchgate.netnih.gov Identified intermediates from the UV/H₂O₂ photodegradation of CDNBA and other nitroaromatic derivatives include oxalic acid, formic acid, and phenolic derivatives. conicet.gov.ar

The production of inorganic ions is also a key aspect of the degradation process. While chloride ions are released at the same rate as CDNBA is depleted, the formation of nitrate (B79036) and nitrite (B80452) ions is highly dependent on the specific AOP used. researchgate.net This difference is attributed to the formation of primary reducing intermediates during VUV photolysis of water. researchgate.net

Table 1: Photodegradation Intermediates and By-products of this compound

| Category | Compound |

|---|---|

| Organic Intermediates | Oxalic acid, Formic acid, Phenolic derivatives |

This table is based on findings from research on the photodegradation of CDNBA and similar nitroaromatic compounds.

The ultimate goal of AOPs is the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. nih.gov Both UV/H₂O₂ and VUV photolysis have been proven to be efficient methods for the mineralization of this compound. researchgate.net

The efficiency of mineralization can be influenced by various factors, including the initial concentration of the pollutant, the concentration of the oxidant (e.g., H₂O₂), and the pH of the solution. For instance, the degradation of similar compounds like 3,5-dinitrobenzamide (B1662146) was found to be inhibited under alkaline conditions. nih.gov

Complete removal of dissolved organic carbon (DOC) can be achieved, and chloride and nitrate ions are released as inorganic products. conicet.gov.ar However, a complete nitrogen and carbon balance suggests that trace amounts of organic intermediates are formed during the AOPs. conicet.gov.ar

Microbial Degradation and Bioremediation Potential

Microbial degradation offers a potentially more environmentally friendly and cost-effective approach to remediating contaminated sites. Research has shown that this compound is subject to dehalogenation in lake water as a result of microbial growth. researchgate.net This microbial activity occurs both in the presence of light and in the dark with an acetate source. conicet.gov.ar

Axenic (pure) bacterial cultures and nonaxenic Chlamydomonas cultures have been shown to release chloride from CDNBA, leading to the formation of hydromuconic derivatives. conicet.gov.ar However, no organism capable of utilizing CDNBA as a sole carbon source has been isolated. researchgate.net This suggests that the complete bioremediation of CDNBA may require a consortium of different microorganisms.

Further research into the specific microbial strains and enzymatic pathways involved in the degradation of this compound is needed to fully harness its bioremediation potential.

Dehalogenation Mechanisms by Microbial Growth

The initial and critical step in the microbial degradation of many halogenated aromatic compounds is dehalogenation, the cleavage of the carbon-halogen bond. nih.gov In the case of this compound, a key mechanism is hydrolytic dehalogenation. This process involves the replacement of the chlorine atom with a hydroxyl group from water.

Research has shown that specific bacterial strains can carry out this dehalogenation. For instance, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3 has been observed to dehalogenate CDNBA, resulting in the formation of 3,5-dinitro-4-hydroxybenzoic acid. asm.org This enzymatic reaction is a crucial detoxification step, as it removes the halogen substituent that often contributes to the compound's recalcitrance.

Another example is the bacterium Arthrobacter sp., which has been shown to dehalogenate 4-chlorobenzoate as the first step in its metabolic pathway. nih.gov While this is a different substrate, the enzymatic machinery involved in such hydrolytic dehalogenation reactions is of significant interest for understanding the potential for microbial breakdown of related compounds like CDNBA. The process often involves a nucleophilic attack on the carbon atom bearing the halogen. nih.gov In some enzymatic systems, such as with 4-chlorobenzoyl-CoA dehalogenase, this attack is facilitated by a carboxylate group in the enzyme's active site, leading to the formation of a Meisenheimer intermediate. nih.gov

Reductive dehalogenation is another known microbial mechanism, particularly under anaerobic conditions, where the halogen is removed and replaced by a hydrogen atom. nih.gov While hydrolytic dehalogenation appears to be a primary route for compounds like CDNBA under aerobic conditions, the potential for reductive pathways in different microbial environments cannot be discounted.

Identification of Microbial Metabolites

The primary metabolite identified during the microbial degradation of this compound is a direct result of the initial dehalogenation step.

When 4-chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 acts on CDNBA, the resulting solution turns yellow, indicating the formation of a new compound. asm.org Through spectral analysis and thin-layer chromatography, this metabolite has been definitively identified as 3,5-dinitro-4-hydroxybenzoic acid . asm.org Further confirmation has been achieved by methylating the product and analyzing it via gas chromatography-mass spectrometry, which matched the retention time and mass spectrum of authentic 3,5-dinitro-4-hydroxybenzoic acid methyl ester. asm.org

In studies involving the degradation of the related compound 4-chlorobenzoate by Arthrobacter sp., the initial dehalogenation product is 4-hydroxybenzoate. nih.gov This is then further metabolized via protocatechuate, indicating a pathway that funnels the aromatic ring into central metabolic routes. nih.gov While not directly observed for CDNBA in the provided context, it suggests a potential downstream metabolic fate for the dehalogenated intermediate, 3,5-dinitro-4-hydroxybenzoic acid.

Factors Influencing Biodegradation Rates

The rate at which microorganisms can degrade this compound is influenced by several environmental factors.

Presence of Nutrients: The availability of other carbon and energy sources can significantly impact biodegradation. In some cases, the target compound can serve as the sole source of carbon and energy, as demonstrated by an Arthrobacter sp. strain capable of growing on 4-chlorobenzoate. nih.gov However, the presence of other nutrients, such as acetate, has been shown to support microbial growth and the release of chloride from CDNBA, even in the dark. conicet.gov.ar This suggests that co-metabolism, where the degradation of the target compound is facilitated by the metabolism of another substrate, can be an important factor.

Light/Dark Conditions: Light can play a role in the degradation of CDNBA. Microbial growth and chloride release from CDNBA have been observed in the presence of light, even without additional nutrients. conicet.gov.ar This may be linked to phototrophic microorganisms or photosynthetic processes that can generate the necessary energy and reducing power for dehalogenation. Conversely, degradation can also occur in the dark when an alternative energy source like acetate is available. conicet.gov.ar

pH and Temperature: The activity of dehalogenase enzymes is highly dependent on pH and temperature. For the dehalogenase from Arthrobacter sp. that acts on 4-chlorobenzoate, the optimal pH was found to be 6.8 and the optimal temperature was 20°C. nih.gov Deviations from these optimal conditions can lead to a decrease in the rate of dehalogenation.

Oxygen Availability: The presence or absence of oxygen can determine the type of dehalogenation mechanism that occurs. Hydrolytic dehalogenation, as seen with Pseudomonas sp. and Arthrobacter sp., typically occurs under aerobic conditions. asm.orgnih.gov In fact, the dehalogenase activity in Arthrobacter sp. was found to be inhibited by dissolved oxygen, suggesting a complex regulatory mechanism. nih.gov Anaerobic conditions, on the other hand, would favor reductive dehalogenation. nih.gov

Interactive Data Table: Factors Influencing Biodegradation

| Factor | Influence on Biodegradation Rate | References |

| Nutrients | The presence of co-substrates like acetate can enhance degradation. | conicet.gov.ar |

| Light | Can support microbial growth and dehalogenation, even without other nutrients. | conicet.gov.ar |

| pH | Optimal pH is crucial for dehalogenase activity; for a related dehalogenase, the optimum is 6.8. | nih.gov |

| Temperature | Enzyme activity is temperature-dependent, with an optimum of 20°C for a related dehalogenase. | nih.gov |

| Oxygen | Aerobic conditions generally favor hydrolytic dehalogenation, though some enzymes may be inhibited by high oxygen levels. Anaerobic conditions favor reductive dehalogenation. | nih.govnih.gov |

Structure-Reactivity Correlations in Environmental Contexts

Understanding the relationship between the chemical structure of this compound and its reactivity is fundamental to predicting its environmental behavior. nih.govresearchgate.net The presence of multiple functional groups on the benzene (B151609) ring dictates its chemical properties and susceptibility to degradation.

The electron-withdrawing nature of the two nitro groups (NO₂) and the carboxyl group (COOH) has a profound effect on the reactivity of the chlorine atom at the 4-position. These groups pull electron density away from the aromatic ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack. This electronic arrangement facilitates the hydrolytic dehalogenation mechanism discussed earlier, where a nucleophile like a hydroxyl group can more easily displace the chloride ion.

Physicochemical properties, such as the acid dissociation constant (pKa), are also critical. nih.gov The pKa value indicates the extent to which the carboxylic acid group will be ionized at a given pH. This is important because the charge state of the molecule can influence its transport across cell membranes and its interaction with microbial enzymes.

The structure of CDNBA also influences its susceptibility to other degradation processes. For example, while direct photolysis of CDNBA may not be a major degradation pathway, its structure makes it reactive towards hydroxyl radicals generated in advanced oxidation processes. researchgate.net The aromatic ring and its substituents provide sites for radical attack, leading to mineralization.

Correlations between the structure of chlorinated benzoates and their degradability by microorganisms have been observed. For instance, the position of the chlorine atom can influence the rate and pathway of degradation. In the case of CDNBA, the specific arrangement of the nitro and carboxyl groups in relation to the chlorine atom is a key determinant of its environmental fate.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

Due to its functional group arrangement, 4-chloro-3,5-dinitrobenzoic acid is a sought-after intermediate in the fields of organic and medicinal chemistry. It is particularly important in the production of pharmaceuticals, agrochemicals, and specialized colorants. conicet.gov.armjbas.com

The compound is a key intermediate in the manufacturing of various pharmaceutical agents. conicet.gov.ar Its structure provides a robust scaffold that can be chemically modified to produce biologically active molecules.

A primary application of this compound is its role as an intermediate in the synthesis of Lodoxamide. Lodoxamide is an antiallergic drug that functions as a mast cell stabilizer and is effective in the treatment of allergic conjunctivitis. Furthermore, the labeled form, 4-Chloro-3,5-dinitrobenzoic-15N2 Acid, is specifically used to synthesize Lodoxamide-15N2,d2, an isotopically labeled version of the drug crucial for research and metabolic studies.

In the agricultural sector, this compound serves as an important intermediate for the synthesis of various agrochemicals. It is notably used in the formulation of fungicides, contributing to crop protection and management. conicet.gov.ar

The chemical structure of this compound makes it a useful precursor in the synthesis of dyes and pigments. conicet.gov.ar The nitro and chloro groups can be subjected to various substitution and reduction reactions to create a diverse range of chromophoric systems.

Precursor for Pharmaceuticals

Development of New Functional Materials

Beyond traditional synthesis, this compound is also employed in the development of novel functional materials, particularly those requiring high thermal stability and energetic properties.